The primary research application of N~1~-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N~1~,N~2~-dimethylglycinamide, as identified in the provided abstracts, is in the field of atypical antipsychotic drug development. [] Research suggests that it exhibits promising in vitro and in vivo activity in rodent models of psychosis, indicating its potential as a therapeutic agent for schizophrenia and other psychotic disorders. []
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3